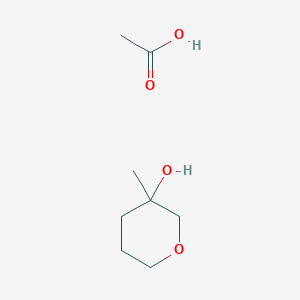
Acetic acid--3-methyloxan-3-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3-methyloxan-3-ol is an organic compound that combines the properties of acetic acid and a cyclic ether, 3-methyloxan-3-ol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 3-methyloxan-3-ol, on the other hand, is a cyclic ether with a hydroxyl group attached to the third carbon of the oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyloxan-3-ol can be achieved through several methods. One common approach involves the reaction of acetic acid with 3-methyloxan-3-ol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
CH3COOH+C5H10O2→CH3COO-C5H9OH+H2O
Industrial Production Methods
Industrial production of acetic acid;3-methyloxan-3-ol often involves the carbonylation of methanol, known as the Monsanto process. This process uses a rhodium or iridium catalyst and iodine as a promoter. The reaction conditions typically include high pressure and temperature to achieve optimal yields. The overall reaction can be summarized as:
CH3OH+CO→CH3COOH
化学反应分析
Types of Reactions
Acetic acid;3-methyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 3-methyloxan-3-ol can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethanol.
Substitution: Formation of halogenated derivatives.
科学研究应用
Acetic acid;3-methyloxan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;3-methyloxan-3-ol involves its interaction with various molecular targets. The hydroxyl group in 3-methyloxan-3-ol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxyl group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment. These interactions can modulate enzymatic activities and metabolic pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethanol: A simple alcohol with similar hydroxyl group properties.
Propionic Acid: A carboxylic acid with a similar structure to acetic acid.
Tetrahydrofuran (THF): A cyclic ether similar to 3-methyloxan-3-ol.
Uniqueness
Acetic acid;3-methyloxan-3-ol is unique due to its combination of a carboxyl group and a cyclic ether with a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various applications.
属性
CAS 编号 |
80114-11-0 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
acetic acid;3-methyloxan-3-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-6(7)3-2-4-8-5-6;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI 键 |
NHUWRYPZNCJYRC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC1(CCCOC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


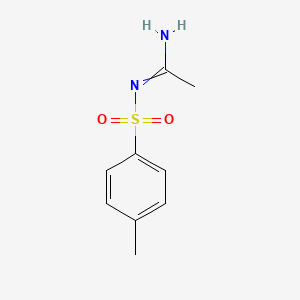
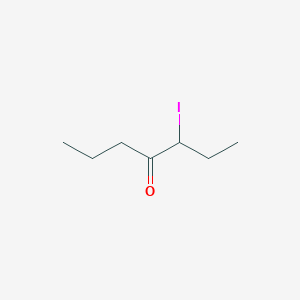
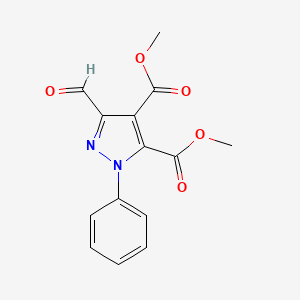
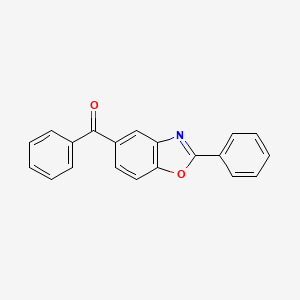
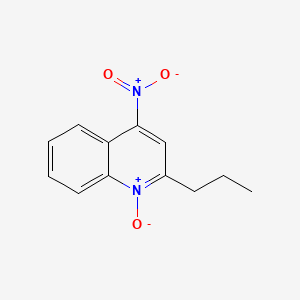
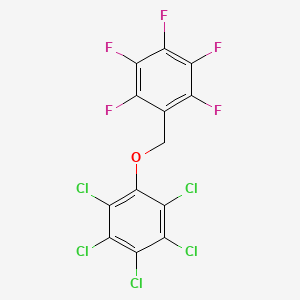
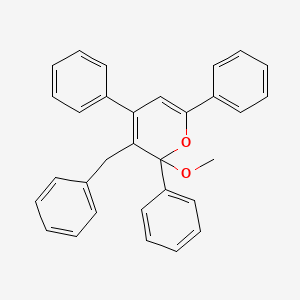
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
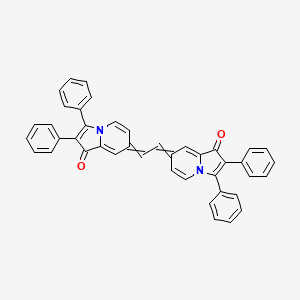
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
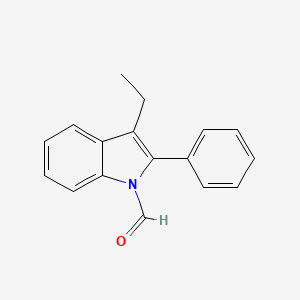
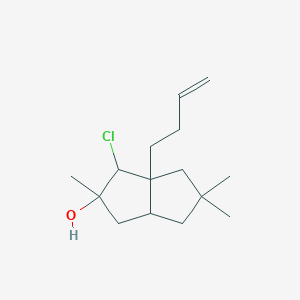
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
